molecular formula C12H15NO3 B13685658 Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate

Cat. No.: B13685658
M. Wt: 221.25 g/mol
InChI Key: VCWCTJSWUCISRG-UHFFFAOYSA-N
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Description

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is an ester derivative featuring a 2-oxopropanoate backbone substituted with a 4-(dimethylamino)phenyl group at the third carbon. This compound is characterized by its electron-rich aromatic ring due to the dimethylamino (–N(CH₃)₂) substituent, which imparts strong electron-donating properties. Such structural attributes make it a candidate for applications in organic synthesis, particularly in reactions involving nucleophilic or electrophilic intermediates.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate

InChI

InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-10)8-11(14)12(15)16-3/h4-7H,8H2,1-3H3

InChI Key

VCWCTJSWUCISRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

The use of HFIP as a solvent is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with activated alcohols typically yield substituted esters .

Scientific Research Applications

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The dimethylamino group may facilitate binding to specific sites, while the ester functionality could undergo hydrolysis or other transformations within biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate with key analogs differing in aromatic substituents:

Compound Name Substituent (R) Molecular Formula Key Functional Groups Notable Properties Source
This compound –N(CH₃)₂ C₁₂H₁₅NO₃ Ester, ketone, tertiary amine High polarity, potential solubility in polar aprotic solvents
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate –OCH₃ C₁₁H₁₂O₄ Ester, ketone, ether Moderate electron donation; enhanced stability in acidic media
Methyl 3-(4-chlorophenyl)-2-oxopropanoate derivative –Cl C₂₁H₁₉ClN₂O₅ Ester, ketone, imidazolidinedione Lipophilic; potential for solid-state hydrogen bonding
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate Two –N(CH₃)₂ groups C₂₃H₃₁N₂O₂ Ester, tertiary amines Enhanced electron density; possible aggregation in solution
Key Observations:

Electronic Effects: The dimethylamino group (–N(CH₃)₂) in the target compound increases electron density at the aromatic ring, facilitating electrophilic substitution reactions compared to electron-withdrawing groups like –Cl .

Solubility and Aggregation: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, DMF) due to its hydrophilic nature. In contrast, chlorophenyl analogs (e.g., ) exhibit higher lipophilicity, favoring nonpolar solvents. The bis-dimethylamino derivative () may show aggregation in solution due to π-π stacking or dipole-dipole interactions, a behavior less pronounced in monosubstituted analogs.

Solid-State Interactions: Weak hydrogen bonding (C–H···O) is observed in chlorophenyl derivatives (), stabilizing crystal lattices. Similar interactions are plausible in the dimethylamino variant but may be less dominant due to steric hindrance from the bulky –N(CH₃)₂ group.

Biological Activity

Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a dimethylamino group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets. The presence of the oxopropanoate moiety suggests possible reactivity in biological systems, which is crucial for its pharmacological effects.

1. Inhibition of Bcl-2 and Bcl-xL Proteins

Research indicates that modifications in the structure of compounds similar to this compound can significantly affect their binding affinity to Bcl-2 and Bcl-xL proteins, which are key regulators of apoptosis in cancer cells. A study highlighted that related compounds exhibited IC50 values as low as 38 nM against H146 small-cell lung cancer cell lines, demonstrating potent inhibitory activity against these proteins .

CompoundIC50 (nM)Target
Compound 438Bcl-2/Bcl-xL
Compound 1219Bcl-2/Bcl-xL

2. Acetylcholinesterase Inhibition

This compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A study found that derivatives with similar structures displayed IC50 values ranging from 0.02 to 0.92 µM against AChE, indicating strong selectivity and potency .

CompoundIC50 (µM)Target
Compound 6a0.02AChE
Compound 6c0.92AChE

3. Antioxidant Activity

In addition to enzyme inhibition, certain derivatives of this compound have demonstrated antioxidant properties, which may contribute to their therapeutic potential in mitigating oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that modifications at the phenyl ring could enhance cytotoxicity against specific cancer types while maintaining low toxicity toward normal cells .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that the introduction of electron-donating groups enhances binding affinity and activity against targeted proteins, emphasizing the importance of molecular modifications in drug design .

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